4-Phenoxyphenol
Overview
Description
It is a white to off-white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is known for its phenolic and hydroquinone functionalities, making it a versatile chemical in various applications.
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Phenoxyphenol is currently limited . As a phenolic compound, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other substances, and the specific physiological conditions of the individual. For example, the compound’s solubility and stability may be affected by the pH of the environment, while its absorption and distribution may be influenced by the individual’s physiological condition.
Biochemical Analysis
Biochemical Properties
4-Phenoxyphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a sensitizer of BCL-2-associated X protein (BAX) activation by binding to a pocket formed by the junction of the α3-α4 and α5-α6 hairpins . This interaction enhances BAX activity, which is crucial in the regulation of apoptosis. Additionally, this compound has been shown to interact with α-tubulin, leading to the downregulation of its expression . These interactions highlight the compound’s potential in modulating cellular processes and its importance in biochemical research.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In human hepatocellular carcinoma (HCC) cells, a derivative of this compound, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the downregulation of α-tubulin expression and the regulation of autophagy and apoptosis. These effects suggest that this compound can significantly impact cell function, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound enhances BAX activity by binding to specific pockets on the protein, leading to the induction of apoptosis . Additionally, this compound downregulates α-tubulin expression, which affects the stability and function of microtubules in cells . These molecular interactions highlight the compound’s potential as a modulator of cellular processes and its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo heterogeneous ozonation in the presence of photosensitizers, which affects its stability and reactivity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher dosages of the compound have been shown to induce significant anti-proliferative and apoptotic effects in HCC cells . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds and their derivatives The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and stability . Additionally, studies have shown that this compound can be transported and distributed within cells through specific transport mechanisms . These interactions are essential for understanding the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles within cells, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxyphenol can be synthesized through several methods. One common method involves the reaction of phenol with p-chlorophenol in the presence of a base such as potassium hydroxide and a solvent like toluene. The reaction mixture is refluxed to remove water and form the desired product . Another method involves the diazotization of aniline derivatives followed by decomposition of the diazonium salts in the presence of sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is often produced using a semi-continuous or fully continuous process. This involves the diazotization of aniline derivatives and subsequent decomposition of the diazonium salts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Phenoxyphenol has a wide range of applications in scientific research:
Biology: It has been studied for its antimicrobial properties and potential use as a preservative.
Medicine: Research has shown its potential in developing anti-inflammatory, anti-tumor, and anti-viral drugs.
Industry: It is used as an antioxidant and stabilizer in the production of polymers and resins.
Comparison with Similar Compounds
- 4-Methoxyphenol
- 4-Chlorophenol
- 4-Iodophenol
- 4-Ethoxyphenol
Comparison: 4-Phenoxyphenol is unique due to its dual phenolic and hydroquinone functionalities, which provide it with both antioxidant and reducing properties. This makes it more versatile compared to similar compounds that may only possess one of these functionalities .
Properties
IUPAC Name |
4-phenoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBDGXGICLIJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28515-80-2 | |
Record name | Phenol, 4-phenoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28515-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022127 | |
Record name | 4-Phenoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831-82-3 | |
Record name | 4-Phenoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENOXYPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Phenoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83R742GJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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